molecular formula C10H8ClNO3 B8642198 2-Ethoxycarbonyl-5-chloro-phenylisocyanate

2-Ethoxycarbonyl-5-chloro-phenylisocyanate

Cat. No. B8642198
M. Wt: 225.63 g/mol
InChI Key: RTMQERUGQJKIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05268378

Procedure details

A solution of phosgene in toluene (36.3 ml×20%) was added dropwise over 30 min to a stirred solution of ethyl-4-chloroanthranilate (10.0 g) and triethylamine (15 ml) in dry tetrahydrofuran at -5° C. The temperature was maintained at -5° C. for 1 h and then allowed to warm to room temperature. After 1 h ether (200 ml) was added and the solution filtered. Removal of solvent under reduced pressure afforded the product as a white solid (11.2 g). δ(CDCl3) 1.39 (3H, t, J=7.5 Hz, CH2CH3), 4.34 (2H, q, J=7.5 Hz, CH2CH3), 7.22 (1H, d, J=CH2CH3, 1.0 Hz, H-6), 7.28 (1H, dd, J=6.5 and 1.0 Hz, H-4), 8.31 (1H, d, J=6.5 Hz, H-3); m/z (EI +) 225.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
36.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[CH2:5]([O:7][C:8](=[O:17])[C:9]1[C:10](=[CH:12][C:13]([Cl:16])=[CH:14][CH:15]=1)[NH2:11])[CH3:6].C(N(CC)CC)C.CCOCC>C1(C)C=CC=CC=1.O1CCCC1>[CH2:5]([O:7][C:8]([C:9]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:10]=1[N:11]=[C:1]=[O:2])=[O:17])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C=1C(N)=CC(=CC1)Cl)=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
36.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
the solution filtered
CUSTOM
Type
CUSTOM
Details
Removal of solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(C=C(C=C1)Cl)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.